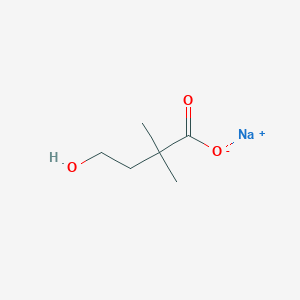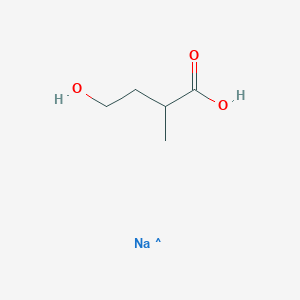
(R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
Vue d'ensemble
Description
®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorinated aromatic ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the reductive amination of the aldehyde with the chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles (e.g., sodium methoxide) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the effects of fluorinated aromatic amines on biological systems.
Medicine
In medicine, ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of ®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amine group plays a crucial role in forming hydrogen bonds and ionic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(2-chloro-4-(trifluoromethyl)phenyl)ethan-1-amine: A similar compound with a chlorine substituent instead of fluorine.
Uniqueness
®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The fluorinated groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKFZDHIZYROB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184615 | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079656-89-5 | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079656-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-2-Fluoro-α-methyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B3079898.png)


![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)








